Cas no 91354-09-5 (4'-BROMO-3-CHLORO-BIPHENYL)

4'-Bromo-3-chloro-biphenyl is a halogenated biphenyl compound characterized by its bromine and chlorine substituents at the 4' and 3 positions, respectively. This structure imparts distinct reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its high purity and stability under standard conditions ensure consistent performance in pharmaceutical and agrochemical research. The compound’s halogenated aromatic framework also facilitates further functionalization, enabling the construction of complex molecular architectures. Suitable for use in controlled environments, it is handled with standard safety precautions for halogenated organics.
4'-BROMO-3-CHLORO-BIPHENYL structure
4'-BROMO-3-CHLORO-BIPHENYL structure
Product Name:4'-BROMO-3-CHLORO-BIPHENYL
CAS No:91354-09-5
MF:C12H8BrCl
MW:267.548921585083
CID:2199507
PubChem ID:2756875
Update Time:2025-05-20

4'-BROMO-3-CHLORO-BIPHENYL Chemical and Physical Properties

Names and Identifiers

    • 4'-BROMO-3-CHLORO-BIPHENYL
    • 4-bromo-3'-chloro-1,1'-biphenyl
    • 4′-Bromo-3-chloro-1,1′-biphenyl (ACI)
    • Biphenyl, 4′-bromo-3-chloro- (7CI)
    • 4-Bromo-3′-chloro-[1,1′-biphenyl]
    • 4'-Bromo-3-chlorobiphenyl
    • E81933
    • 4-BROMO-3'-CHLOROBIPHENYL
    • 91354-09-5
    • DB-090597
    • SCHEMBL4234459
    • AKOS004117400
    • 4'-BROMO-3-CHLORO-1,1'-BIPHENYL
    • CS-0148354
    • 1-bromo-4-(3-chlorophenyl)benzene
    • Inchi: 1S/C12H8BrCl/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H
    • InChI Key: URPIZWLJNVVCRW-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2C=CC(Br)=CC=2)C=CC=1

Computed Properties

  • Exact Mass: 265.94979g/mol
  • Monoisotopic Mass: 265.94979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 0Ų

4'-BROMO-3-CHLORO-BIPHENYL Pricemore >>

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4'-BROMO-3-CHLORO-BIPHENYL Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Triphenylphosphine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  20 h, 80 °C; 80 °C → rt
Reference
Structure-Affinity Relationships (SARs) and Structure-Kinetics Relationships (SKRs) of Kv11.1 Blockers
Yu, Zhiyi; van Veldhoven, Jacobus P. D.; Louvel, Julien; 't Hart, Ingrid M. E.; Rook, Martin B.; et al, Journal of Medicinal Chemistry, 2015, 58(15), 5916-5929

Production Method 2

Reaction Conditions
Reference
Synthesis of biaryls
Black, D. A.; Fagnou, K., Science of Synthesis, 2010, 45, 547-626

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ;  20 min, 60 °C; 60 °C → -30 °C
1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  20 min, -30 °C; 12 h, -30 °C; -30 °C → rt
Reference
Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents
Martin, Ruben; Buchwald, Stephen L., Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Production Method 4

Reaction Conditions
1.1 Reagents: Pyridine ;  18 h, 23 °C
Reference
Visible-Light-Promoted, Catalyst-Free Gomberg-Bachmann Reaction: Synthesis of Biaryls
Lee, Juyoung; Hong, Boseok; Lee, Anna, Journal of Organic Chemistry, 2019, 84(14), 9297-9306

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water ;  24 h, reflux
Reference
N-Arylated-Lactam-Type Imino-Sugars as New Immunosuppressive Agents: Discovery, Optimization, and Biological Evaluation
Wu, Xiaowei; Zhang, Fu-Yu; Zhu, Jingjing; Song, Chengcheng; Xiong, De-Cai; et al, Chemistry - An Asian Journal, 2014, 9(8), 2260-2271

Production Method 6

Reaction Conditions
Reference
Aryl radicals from hexazadienes and tetrazenes
Mackay, Donald; McIntyre, Deane Douglas, Canadian Journal of Chemistry, 1982, 60(8), 990-9

4'-BROMO-3-CHLORO-BIPHENYL Raw materials

4'-BROMO-3-CHLORO-BIPHENYL Preparation Products

Additional information on 4'-BROMO-3-CHLORO-BIPHENYL

Comprehensive Analysis of 4'-BROMO-3-CHLORO-BIPHENYL (CAS No. 91354-09-5): Properties, Applications, and Industry Insights

4'-BROMO-3-CHLORO-BIPHENYL (CAS No. 91354-09-5) is a halogenated biphenyl derivative that has garnered significant attention in organic synthesis and material science. This compound, characterized by its bromine and chlorine substitutions, serves as a versatile intermediate in pharmaceuticals, agrochemicals, and advanced material research. Its unique molecular structure, combining a biphenyl backbone with selective halogenation, makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern drug discovery.

In recent years, the demand for halogenated aromatic compounds like 4'-BROMO-3-CHLORO-BIPHENYL has surged due to their role in developing OLED materials and liquid crystal displays (LCDs). Researchers are particularly interested in how these compounds enhance electron mobility and thermal stability in optoelectronic devices. A 2023 study highlighted its potential in improving the efficiency of blue-emitting phosphors, a critical component in next-generation displays. This aligns with the growing trend of green chemistry, where halogenated intermediates enable precise molecular tuning while minimizing waste.

The synthesis of CAS No. 91354-09-5 typically involves palladium-catalyzed coupling or direct halogenation of biphenyl precursors. Industry leaders emphasize the importance of high-purity grades (>98%) for applications in pharmaceutical intermediates, where even trace impurities can impact downstream reactions. Analytical techniques like HPLC and GC-MS are routinely employed to verify its purity, addressing the pharmaceutical industry's stringent quality control requirements.

Environmental and regulatory considerations are also shaping the discourse around 4'-BROMO-3-CHLORO-BIPHENYL. While not classified as hazardous under current REACH regulations, its biodegradation pathways are under investigation to align with sustainable chemistry goals. A 2022 review in Chemical Engineering Journal proposed innovative catalytic degradation methods to mitigate potential ecological impacts, reflecting the industry's shift toward eco-friendly synthesis.

From a commercial perspective, the global market for halogenated biphenyls is projected to grow at a CAGR of 5.2% (2023–2030), driven by demand from Asia-Pacific's electronics manufacturing sector. Suppliers are increasingly adopting blockchain technology for supply chain transparency, responding to customer queries about material traceability—a frequently searched topic in procurement forums. This compound's storage stability (recommended at 2–8°C under inert gas) further enhances its logistical appeal for international trade.

In conclusion, 4'-BROMO-3-CHLORO-BIPHENYL exemplifies the intersection of traditional organic chemistry and cutting-edge applications. Its adaptability in drug development, material science, and green technologies positions it as a compound of enduring relevance. Future research may explore its derivatives for energy storage systems or biomedical imaging, answering common search queries about "innovative uses for halogenated aromatics." As industries prioritize molecular precision and sustainability, this compound's role is set to expand further.

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